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Introduction
Budiodarone (also known as ATI-2042) is a promising antiarrhythmic agent, chemically

analogous to amiodarone, that has demonstrated efficacy in the management of atrial

fibrillation.[1][2] Unlike amiodarone, Budiodarone possesses a significantly shorter half-life of

approximately 7 hours, compared to the 35-68 days of amiodarone, which allows for a faster

onset of action and metabolism.[1] This characteristic potentially reduces the risk of adverse

side effects associated with long-term amiodarone use, such as organ toxicity.[1] The primary

mechanism of action for Budiodarone involves the balanced inhibition of multiple cardiac ion

channels, including potassium, sodium, and calcium channels.[3][4] This multi-channel

blockade leads to a prolongation of the cardiac action potential, an increase in the atrial

refractory period, and a subsequent reduction in the frequency and duration of atrial fibrillation

episodes.[1][5]

These application notes provide a comprehensive overview of the electrophysiological

properties of Budiodarone, methodologies for its investigation using patch-clamp techniques,

and a summary of key findings from clinical studies.

Electrophysiological Effects of Budiodarone
Budiodarone exerts its antiarrhythmic effects through the modulation of several key cardiac

ion channels. This multi-channel blockade results in a complex and potent antiarrhythmic
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profile. The primary electrophysiological consequences of Budiodarone administration include:

Inhibition of Potassium Channels: By blocking potassium efflux during the repolarization

phase of the action potential, Budiodarone prolongs the action potential duration (APD) and

increases the effective refractory period (ERP) in atrial myocytes.[1]

Inhibition of Sodium Channels: Budiodarone blocks the influx of sodium ions during the

depolarization phase of the action potential.[5] This action contributes to a slowing of

conduction velocity.

Inhibition of Calcium Channels: The blockade of calcium influx leads to a decrease in

intracellular calcium concentration, which can help in preventing arrhythmias.[5]

These combined actions result in an increased monophasic action potential duration at 90%

repolarization (MAPD90) and a prolongation of the QT interval.[1]

Data Presentation
In Vitro Efficacy: Ion Channel Inhibition
While specific IC50 values for Budiodarone are not readily available in the public domain, its

electrophysiological activity is consistently described as comparable to its parent compound,

amiodarone.[6] The following table summarizes the known IC50 values for amiodarone on

various cardiac ion channels, which can be used as a reference for the expected potency of

Budiodarone.
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Ion Channel Amiodarone IC50 Cell Type Comments

Sodium Channel (Late

INa)
3.0 ± 0.9 µM

HEK 293 cells

expressing SCN5A

Inhibition of the late

sodium current is a

key antiarrhythmic

mechanism.[7]

Sodium Channel

(Peak INa)
1.8 ± 1.1 µM

Isolated rabbit atrial

myocytes

Demonstrates atrial

selectivity.[8]

40.4 ± 11.9 µM
Isolated rabbit

ventricular myocytes
[8]

Potassium Channel

(hERG/IKr)
0.8 ± 0.1 µM

HEK 293 cells

expressing hERG

A primary target for

Class III

antiarrhythmics,

contributing to APD

prolongation.[7]

Potassium Channel

(KATP)
2.3 µM

Rat ventricular

myocytes

Inhibition of ATP-

sensitive potassium

channels may

contribute to anti-

ischemic effects.[1]

Small Conductance

Calcium-Activated

Potassium Channel

(SK2)

8.03 µM

Atrial myocytes from

patients with chronic

atrial fibrillation

Inhibition of SK

channels is a potential

antiarrhythmic

mechanism.[9]

Clinical Efficacy: Reduction in Atrial Fibrillation (AF)
Burden (PASCAL Study)
The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL)

was a Phase 2 clinical trial that evaluated the efficacy of Budiodarone in patients with

paroxysmal atrial fibrillation.[9][10]
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Treatment Group
Median Reduction in AF
Burden

p-value (vs. Placebo)

Placebo - -

Budiodarone 200 mg BID 10% (non-significant) > 0.05

Budiodarone 400 mg BID 54% 0.01

Budiodarone 600 mg BID 75% 0.001

Experimental Protocols
Whole-Cell Patch-Clamp Recording of Cardiac Myocytes
This protocol is a representative methodology for investigating the effects of Budiodarone on

ion channel currents and action potentials in isolated cardiac myocytes.

1. Cell Preparation:

Isolate single ventricular or atrial myocytes from animal models (e.g., rabbit, guinea pig) or

use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Enzymatic digestion using collagenase and protease is a common method for cell isolation.

Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.

2. Solutions:

External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10

HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution for Action Potential Recording (Perforated Patch): (in mM) 125 K-

gluconate, 20 KCl, 5 NaCl, 10 HEPES. Adjust pH to 7.2 with KOH. Add amphotericin B (240

µg/mL) to the final solution to achieve perforated patch configuration.

Internal (Pipette) Solution for Specific Ion Current Recording (Whole-Cell): The composition

will vary depending on the specific ion channel being studied. For example, for K+ currents,

a high potassium solution with EGTA to chelate intracellular calcium is used.
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3. Patch-Clamp Recording:

Place the coverslip with myocytes in a recording chamber on the stage of an inverted

microscope.

Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min) and

maintain the temperature at 35-37°C.

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when

filled with the internal solution.

Approach a myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell

membrane.

For action potential recordings, allow 5-10 minutes for amphotericin B to perforate the

membrane patch.

For whole-cell current recordings, apply a brief suction pulse to rupture the membrane patch.

Record action potentials in current-clamp mode and ion channel currents in voltage-clamp

mode using a suitable patch-clamp amplifier and data acquisition system.

4. Drug Application:

Prepare stock solutions of Budiodarone in a suitable solvent (e.g., DMSO).

Dilute the stock solution to the desired final concentrations in the external solution

immediately before application.

Apply Budiodarone to the recording chamber via the perfusion system.

5. Data Analysis:

Analyze action potential parameters such as resting membrane potential, amplitude, duration

at 50% and 90% repolarization (APD50, APD90), and upstroke velocity.

Analyze ion channel current characteristics such as current-voltage (I-V) relationship,

activation and inactivation kinetics, and dose-response relationships to determine IC50
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values.

Mandatory Visualizations
Signaling Pathway of Budiodarone in a Cardiomyocyte
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Caption: Budiodarone's multi-channel blockade prolongs the action potential.

Experimental Workflow for Patch-Clamp Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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